18-Methoxycoronaridine hydrochloride, (+/-)-

Vue d'ensemble

Description

Le chlorhydrate de zolunicant, également connu sous le nom de 18-méthoxycoronaridine, est un dérivé de l'ibogaïne. Il a été inventé en 1996 par une équipe de recherche dirigée par le pharmacologue Stanley D. Glick de l'Albany Medical College et les chimistes Upul K. Bandarage et Martin E. Kuehne de l'Université du Vermont . Ce composé s'est révélé prometteur pour réduire l'auto-administration de diverses substances addictives, notamment la morphine, la cocaïne, la méthamphétamine, la nicotine et le sucrose .

Méthodes De Préparation

La synthèse du chlorhydrate de zolunicant implique plusieurs étapes, en commençant par l'ibogaïneLes conditions de réaction impliquent généralement l'utilisation de méthanol et d'acide chlorhydrique pour former le sel chlorhydrate . Les méthodes de production industrielles ne sont pas largement documentées, mais le composé est synthétisé dans des conditions de laboratoire contrôlées pour garantir la pureté et l'efficacité .

Analyse Des Réactions Chimiques

Le chlorhydrate de zolunicant subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier sa structure, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, affectant son activité. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le chlorhydrate de zolunicant a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme outil de recherche pour étudier les effets des antagonistes des récepteurs nicotiniques.

Biologie : Le composé est étudié pour ses effets sur le système de récompense dans le cerveau, en particulier en relation avec la dépendance.

5. Mécanisme d'action

Le chlorhydrate de zolunicant agit comme un antagoniste des récepteurs cholinergiques nicotiniques α3β4. Contrairement à l'ibogaïne, il n'a pas d'affinité pour le sous-type α4β2, les canaux NMDA ou le transporteur de la sérotonine . Il a une affinité réduite pour les canaux sodiques et le récepteur σ, mais conserve une affinité modeste pour les récepteurs μ-opioïdes où il agit comme un agoniste, et les récepteurs κ-opioïdes . Les sites d'action dans le cerveau comprennent l'habenula médiale, le noyau interpédonculaire, le tegmen dorsolatéral et l'amygdale basolatérale .

Applications De Recherche Scientifique

Pharmacological Mechanism

18-MC acts as a negative allosteric modulator of the α3β4 nicotinic acetylcholine receptors (nAChRs), which are implicated in addiction pathways. By blocking these receptors, 18-MC HCl reduces the dopaminergic activity associated with substance craving and withdrawal symptoms. This mechanism positions it as a promising candidate for addressing various forms of addiction, including nicotine, cocaine, and opioid dependencies .

Treatment of Substance Use Disorders

Research has demonstrated that 18-MC HCl effectively reduces self-administration behaviors in animal models for various substances:

- Cocaine : In studies involving rats, 18-MC HCl significantly decreased cocaine self-administration at dosages as low as 10 mg/kg .

- Nicotine and Alcohol : Similar effects were observed with nicotine and alcohol, suggesting a broad applicability across different addictive substances .

Clinical Trials

A Phase 1 clinical trial assessed the safety and tolerability of 18-MC HCl in healthy volunteers. The study aimed to evaluate pharmacokinetics after single and multiple doses. Initial findings indicated that the compound was well tolerated at doses up to 50 mg/kg/day .

Behavioral Studies

Behavioral experiments have shown that 18-MC can attenuate drug-seeking behaviors triggered by environmental cues. This property is crucial for developing therapies targeting craving—a significant challenge in addiction treatment .

Case Studies

Mécanisme D'action

Zolunicant hydrochloride acts as an antagonist at the α3β4 nicotinic cholinergic receptors. Unlike ibogaine, it does not have affinity for the α4β2 subtype, NMDA channels, or the serotonin transporter . It has reduced affinity for sodium channels and the σ receptor but retains modest affinity for μ-opioid receptors where it acts as an agonist, and κ-opioid receptors . The sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de zolunicant est unique par rapport à d'autres composés similaires tels que l'ibogaïne et la noribogaïne. Alors que l'ibogaïne et la noribogaïne ciblent également les récepteurs nicotiniques, le chlorhydrate de zolunicant a une action plus sélective sur le sous-type α3β4 et n'affecte pas le sous-type α4β2 . Cette sélectivité réduit le risque d'effets secondaires associés aux antagonistes non sélectifs des récepteurs nicotiniques. Des composés similaires comprennent :

Ibogaïne : Une substance psychoactive naturelle que l'on trouve dans les plantes.

Noribogaïne : Un métabolite de l'ibogaïne avec des propriétés pharmacologiques similaires mais distinctes.

Activité Biologique

18-Methoxycoronaridine hydrochloride, commonly referred to as 18-MC, is a synthetic derivative of ibogaine, developed to explore its potential therapeutic applications, particularly in addiction treatment and parasitic diseases. This article delves into the biological activity of 18-MC, focusing on its mechanisms of action, pharmacological effects, and clinical implications.

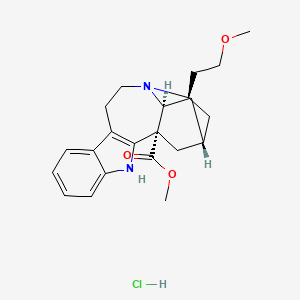

Chemical Structure and Properties

- Molecular Formula : C_{23}H_{30}N_2O_3·HCl

- Molecular Weight : Approximately 404.9 g/mol

- Structure : The compound features a methoxy group and a bicyclic framework that significantly influences its biological interactions.

18-MC primarily acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (AChRs), particularly the alpha3beta4 subtype. It demonstrates high affinity for desensitized AChRs, with a slower dissociation rate compared to resting AChRs, suggesting a unique pharmacodynamic profile that may contribute to its therapeutic effects in addiction.

Interaction with Nicotinic Receptors

Research indicates that 18-MC inhibits binding at nicotinic receptors similarly to other known antagonists such as ibogaine and phencyclidine (PCP). This overlapping binding site suggests potential therapeutic benefits with reduced side effects compared to traditional treatments targeting similar pathways .

Anti-Addictive Properties

-

Substance Use Disorders :

- Studies have shown that 18-MC reduces self-administration behaviors associated with various addictive substances, including morphine and cocaine. In animal models, it effectively decreases the reinforcing effects of these drugs .

- The compound has been evaluated in several addiction models, demonstrating efficacy against nicotine, cocaine, alcohol, and methamphetamine .

-

Anorectic Effects :

- In obese rat models, 18-MC has exhibited anorectic effects, likely through modulation of the brain's reward pathways.

Safety and Toxicity

While 18-MC shows promise in treating addiction, toxicity studies have raised concerns. Acute death was observed in some animal studies at certain doses, although the precise cause remains unidentified upon necropsy. Behavioral effects prior to death included tremors and seizures .

Animal Studies

A comprehensive evaluation of 18-MC's effects was conducted using various animal models:

- Rats : Demonstrated reduced morphine self-administration when treated with 18-MC.

- Mice : Behavioral assessments indicated significant changes in response to addictive substances post-treatment with varying doses of 18-MC .

| Study Type | Substance Tested | Key Findings |

|---|---|---|

| Self-Administration | Morphine | Significant reduction in self-administration behaviors |

| Self-Administration | Cocaine | Decreased reinforcing effects observed |

| Behavioral Assessment | Various Addictions | Anorectic effects noted in obese rats |

Clinical Trials

A Phase 1 clinical trial is underway to assess the safety and tolerability of oral administration of 18-MC in healthy volunteers. The study aims to characterize pharmacokinetics (PK) and pharmacodynamics (PD) effects over multiple dosing days .

Propriétés

IUPAC Name |

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBFKKVQGICEBT-BWXWGAIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266686-77-5, 1388145-90-1 | |

| Record name | 18-Methoxycoronaridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolunicant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388145901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolunicant hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN5K0F4GJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zolunicant hydrochloride, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Z0P8329N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.